3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2OS and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0906621 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research into the synthesis of tetrahydrobenzo[b]thiophene derivatives, including the reaction of similar compounds with primary and secondary amines, has led to the creation of various carboxamide and benzamide derivatives. These reactions have been facilitated by microwave irradiation, showcasing the potential of 3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide in the synthesis of complex organic compounds with potential applications in drug development and materials science (Abdalha et al., 2011).
Biological Activity Exploration
The compound's analogs have been explored for various biological activities, such as anti-acetylcholinesterase effects, suggesting potential therapeutic applications in conditions like Alzheimer's disease. The structural modifications, particularly the incorporation of bulky moieties, have been shown to substantially increase activity, highlighting the compound's utility in medicinal chemistry for the development of new therapeutic agents (Sugimoto et al., 1990).
Antimicrobial Studies
New 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives synthesized from reactions involving similar core structures have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of this compound and its derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Naganagowda & Petsom, 2011).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor, have provided insights into the binding dynamics and the role of specific structural features in receptor affinity and activity. These studies are crucial for understanding the pharmacological profile of potential therapeutic agents and for the design of drugs with targeted actions (Shim et al., 2002).
Pharmacokinetic Optimization
Research into piperidine-4-carboxamide CCR5 antagonists, structurally related to this compound, has led to the identification of compounds with improved metabolic stability and potent anti-HIV-1 activity. These studies highlight the compound's role in the development of drugs with favorable pharmacokinetic profiles, essential for ensuring efficacy and safety in clinical applications (Imamura et al., 2006).
Properties
IUPAC Name |
3-chloro-N-(2-piperidin-1-ylphenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-18-14-8-2-5-11-17(14)25-19(18)20(24)22-15-9-3-4-10-16(15)23-12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWJQKDSAJNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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